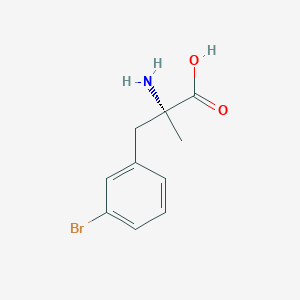

(R)-alpha-Methyl-3-bromophenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-alpha-Methyl-3-bromophenylalanine (RMBPA) is an amino acid derivative that has been used in scientific research for a variety of purposes. It is a chiral compound, meaning that it has two different forms that are mirror images of each other. RMBPA has been found to be useful in a variety of biochemical and physiological studies, and has been used in a number of lab experiments.

Scientific Research Applications

1. Inhibitor of Aromatic Amino Acid Decarboxylation

(R)-alpha-Methyl-3-bromophenylalanine has been identified as an effective inhibitor of aromatic amino acid decarboxylation in humans. This inhibition leads to decreased formation of serotonin, tryptamine, and tyramine from precursor amino acids. Such a reduction in amine biosynthesis is associated with lowering blood pressure in hypertensive patients and producing a transient sedative effect (Oates, Gillespie, Udenfriend, & Sjoerdsma, 1960).

2. Synthesis of Unusual Amino Acids

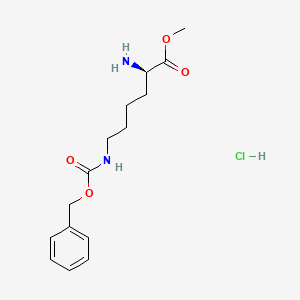

The compound plays a role in the asymmetric synthesis of unusual amino acids. For instance, it has been used in the synthesis of different isomers of β-methylphenylalanine, which are important for three-dimensional topographic control of peptide structure (Dharanipragada et al., 1992).

3. Use in Peptide Synthesis

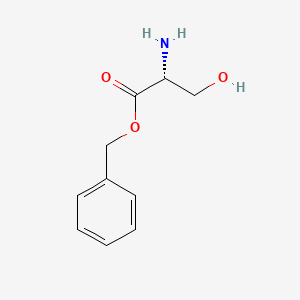

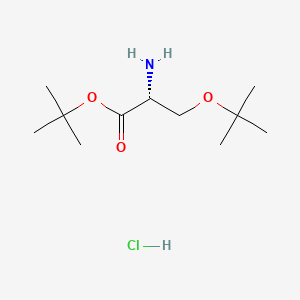

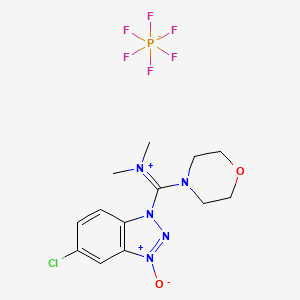

(R)-alpha-Methyl-3-bromophenylalanine is also significant in peptide synthesis. It has been used in the synthesis of orthogonally protected (R)- and (S)-alpha-methyl(alkyl)serine-containing peptides, which are critical in stabilizing beta-turn and alpha-helical conformations in short peptides (Obrecht et al., 1996).

4. Modeling Phenylketonuria in Rats

In research on phenylketonuria, alpha-methylphenylalanine has been used to induce chronic hyperphenylalaninemia in developing rats, making it a useful model for studying this human disease (Delvalle, Dienel, & Greengard, 1978).

5. Stereoselective Synthesis

The compound is involved in stereoselective synthesis processes. For example, the R-S conversion of R (+)-alpha-methylphenylalanine with retention of optical integrity has been achieved, indicating its significance in the study of stereochemistry in amino acids (Shibasaki, Terashima, & Yamada, 1973).

6. In Proteins Incorporating Phenylalanine Analogues

This compound has been used in the biosynthesis of proteins incorporating phenylalanine analogues, demonstrating its utility in the field of synthetic biology and protein engineering (Kirshenbaum, Carrico, & Tirrell, 2002).

7. Enzyme Substrate Specificity

(R)-alpha-Methyl-3-bromophenylalanine has been used to explore the enzyme substrate specificity, particularly in the context of carboxypeptidase A, providing insights into enzyme kinetics and mechanism of action (Turk & Marshall, 1975).

properties

IUPAC Name |

(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCSKUVWGVFCLY-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-Methyl-3-bromophenylalanine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.